2-Fluoro-4-trifluoromethyl-benzamidine
Overview
Description
2-Fluoro-4-trifluoromethyl-benzamidine is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . This method is favored for its efficiency and functional group tolerance.
Industrial Production Methods: Industrial production of 2-Fluoro-4-trifluoromethyl-benzamidine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-trifluoromethyl-benzamidine undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamidines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Fluoro-4-trifluoromethyl-benzamidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs with improved efficacy and safety profiles.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism by which 2-Fluoro-4-trifluoromethyl-benzamidine exerts its effects involves interactions with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzamidine
- 2-Fluoro-4-(trifluoromethyl)benzamide
- 3,5-Difluoro-benzamidine
Comparison: 2-Fluoro-4-trifluoromethyl-benzamidine is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H3,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSIMQXIRRBQFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399781 | |
Record name | 2-Fluoro-4-trifluoromethyl-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885957-02-8 | |
Record name | 2-Fluoro-4-trifluoromethyl-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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